molecular formula C19H21NS B12755649 Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methyl-11c-thio)phenyl)-, (6R,10bS)- CAS No. 151121-38-9

Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methyl-11c-thio)phenyl)-, (6R,10bS)-

Cat. No.: B12755649
CAS No.: 151121-38-9
M. Wt: 294.4 g/mol
InChI Key: YVKDUIAAPBKHMJ-POJGKFHBSA-N
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Description

Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methyl-11c-thio)phenyl)-, (6R,10bS)- is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methyl-11c-thio)phenyl)-, (6R,10bS)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloisoquinoline core, followed by the introduction of the methyl-thio phenyl group. Common reagents used in these reactions include various halides, thiols, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and application.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methyl-11c-thio)phenyl)-, (6R,10bS)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methyl-11c-thio)phenyl)-, (6R,10bS)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methyl-11c-thio)phenyl)-, (6R,10bS)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolo(2,1-a)isoquinoline derivatives
  • Isoquinoline-based compounds
  • Thio-substituted aromatic compounds

Uniqueness

What sets Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methyl-11c-thio)phenyl)-, (6R,10bS)- apart is its unique combination of structural features, including the pyrroloisoquinoline core and the methyl-thio phenyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

151121-38-9

Molecular Formula

C19H21NS

Molecular Weight

294.4 g/mol

IUPAC Name

(6R,10bS)-6-(4-(111C)methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline

InChI

InChI=1S/C19H21NS/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3/t18-,19+/m1/s1/i1-1

InChI Key

YVKDUIAAPBKHMJ-POJGKFHBSA-N

Isomeric SMILES

[11CH3]SC1=CC=C(C=C1)[C@H]2CN3CCC[C@H]3C4=CC=CC=C24

Canonical SMILES

CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24

Origin of Product

United States

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